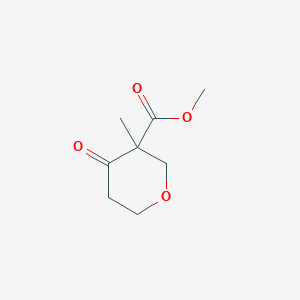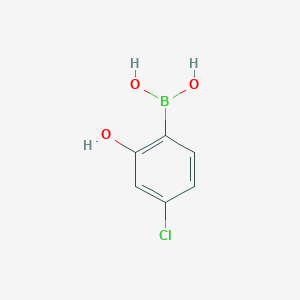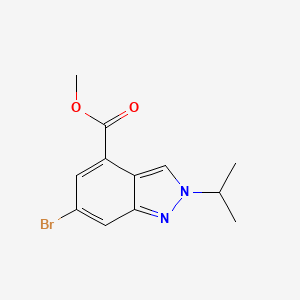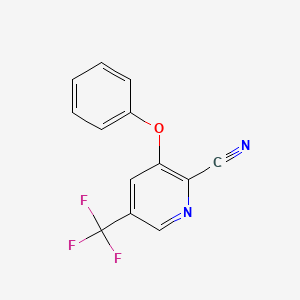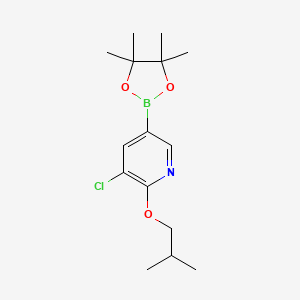
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Übersicht
Beschreibung
The compound is a pyridine derivative with a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and an isobutoxy group attached to it . Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals . The boronic ester group is commonly used in Suzuki-Miyaura coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using methods like X-ray crystallography . Density Functional Theory (DFT) calculations are also often used to study the electronic structure of such compounds .Chemical Reactions Analysis
The boronic ester group in the compound can participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, similar compounds have been found to have a high boiling point and are typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Boronic acid esters, similar to the compound , are synthesized through a multi-step substitution reaction. These compounds' structures are confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Conformational and crystallographic analyses reveal insights into their molecular structures, further supported by density functional theory (DFT) calculations. These studies help in understanding the physicochemical properties of such compounds (Huang et al., 2021).
Advancements in Medicinal Chemistry
- Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are crucial in medicinal chemistry, often used in the synthesis of medicinally important compounds. For example, the synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyridines via Suzuki coupling involves similar boronic esters, highlighting their role in developing new pharmaceuticals (Bethel et al., 2012).
Catalysis and Organic Synthesis
- In organic synthesis, such boronic esters play a vital role as intermediates. They are used in catalytic processes like enantioselective borane reductions, demonstrating their utility in producing chiral compounds important in various chemical industries (Huang et al., 2011).
Polymer Science Applications
- These compounds are also integral in polymer science. For instance, their incorporation in the synthesis of deeply colored polymers, which are soluble in common organic solvents, showcases their versatility. Such polymers have potential applications in electronic devices and materials science (Welterlich et al., 2012).
Electrochemical Applications
- Boron-based anion acceptors, which include structures similar to 3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are used in fluoride shuttle batteries. These compounds enhance fluoride ion conductivity and solubility, crucial for improving battery performance (Kucuk & Abe, 2020).
Safety And Hazards
Zukünftige Richtungen
The future directions for this compound would likely involve its use in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The ability to form carbon-carbon bonds via the Suzuki-Miyaura reaction makes it a valuable tool in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
3-chloro-2-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BClNO3/c1-10(2)9-19-13-12(17)7-11(8-18-13)16-20-14(3,4)15(5,6)21-16/h7-8,10H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMZEIUPBZTPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







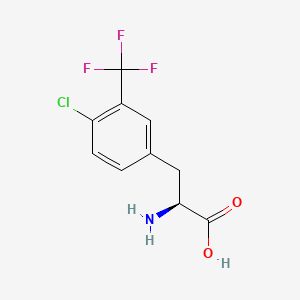

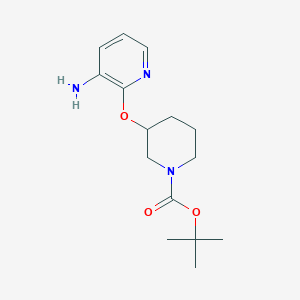
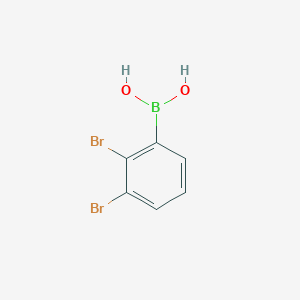
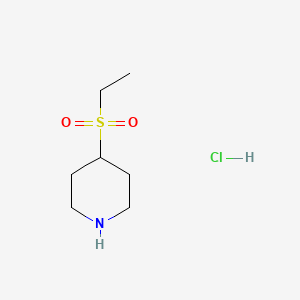
![2-Chloro-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B1429066.png)
